4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde

Enzymology Cancer Biology ALDH3A1 Inhibition

4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde, with CAS registry number 783304-07-4, is an aromatic benzaldehyde derivative featuring a para-substituted dimethylaminopropoxy chain and a meta-methoxy group. This compound belongs to the class of alkylaminoalkoxy benzaldehydes, which are frequently employed as chemical building blocks and pharmacological probes due to their modular structure.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 783304-07-4
Cat. No. B3038168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde
CAS783304-07-4
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1=C(C=C(C=C1)C=O)OC
InChIInChI=1S/C13H19NO3/c1-14(2)7-4-8-17-12-6-5-11(10-15)9-13(12)16-3/h5-6,9-10H,4,7-8H2,1-3H3
InChIKeyNEDZYWJEDVJORG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde (CAS 783304-07-4) for Targeted Biochemical Research


4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde, with CAS registry number 783304-07-4, is an aromatic benzaldehyde derivative featuring a para-substituted dimethylaminopropoxy chain and a meta-methoxy group. This compound belongs to the class of alkylaminoalkoxy benzaldehydes, which are frequently employed as chemical building blocks and pharmacological probes due to their modular structure . Its aldehyde functionality enables conjugation and further derivatization, while the tertiary amine side chain imparts basic character and potential for enhanced cellular permeability [1].

Why 4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde (CAS 783304-07-4) Cannot Be Replaced by Superficially Similar Benzaldehyde Derivatives


Generic substitution with structurally analogous benzaldehydes is inadvisable due to the profound impact of subtle molecular modifications on target engagement and functional selectivity. For instance, the presence and precise positioning of the methoxy group and the length of the aminoalkyl chain dictate binding affinity and selectivity profiles across the aldehyde dehydrogenase (ALDH) superfamily and other oxidoreductases [1]. In particular, the compound's unique combination of a para-aminopropoxy and meta-methoxy substitution pattern yields a distinct pharmacological fingerprint, as detailed in the quantitative evidence below. Interchanging this compound with, for example, the des‑methoxy analog (CAS 26934-35-0) or the ortho‑substituted regioisomer (CAS 1049696-06-1) would result in unpredictable and likely divergent biological outcomes, thereby compromising experimental reproducibility and validity [2].

Quantitative Differentiators for 4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde (CAS 783304-07-4) Versus Closest Analogs


Enhanced ALDH3A1 Inhibitory Potency Relative to Reference Compound CB29

In a comparative assessment of ALDH3A1 inhibitory activity, 4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde (this compound) exhibited an IC50 value of 450 nM [1], which is approximately 35-fold more potent than the established ALDH3A1‑selective inhibitor CB29 (IC50 = 16,000 nM, i.e., 16 μM) [2]. This substantial difference in potency suggests a markedly higher efficiency in blocking ALDH3A1‑mediated aldehyde oxidation.

Enzymology Cancer Biology ALDH3A1 Inhibition

Marked Selectivity Against ALDH2 Isoform Contrasts with Broad‑Spectrum ALDH Inhibitors

When assessed for off‑target activity against mitochondrial ALDH2, 4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde demonstrated an IC50 of 3,500 nM [1], which is 7.8‑fold higher (i.e., less potent) than its ALDH3A1 IC50 (450 nM). This selectivity window is a critical differentiator, as many ALDH3A1 inhibitors (e.g., certain benzimidazole analogs) exhibit comparable or even greater potency against ALDH2, leading to confounding effects [2].

Selectivity Profiling Drug Discovery ALDH Isoforms

Absence of MAO‑B Inhibition Distinguishes This Compound from Many Benzaldehyde‑Containing Derivatives

In a screen against recombinant human MAO‑B, 4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde displayed negligible inhibitory activity with an IC50 of >100,000 nM [1]. This stands in stark contrast to numerous benzaldehyde derivatives, such as certain 3‑methoxybenzylamines, which exhibit potent MAO‑B inhibition (IC50 values often < 1,000 nM) [2]. The lack of MAO‑B engagement ensures that this compound can be used in experimental systems without interfering with monoamine metabolism.

Monoamine Oxidase Enzyme Inhibition Selectivity

Optimal Deployment Scenarios for 4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde (CAS 783304-07-4) in Research and Development


ALDH3A1‑Selective Pharmacological Probing in Chemoresistance Studies

Given its sub‑micromolar ALDH3A1 inhibitory activity (IC50 = 450 nM) and a 7.8‑fold selectivity window over ALDH2, this compound is ideally suited as a chemical probe to dissect the role of ALDH3A1 in cancer cell resistance to oxazaphosphorine chemotherapeutics (e.g., cyclophosphamide, mafosfamide) [1]. It enables researchers to sensitize ALDH3A1‑positive tumor cells without confounding ALDH2‑related toxicity, thereby providing cleaner mechanistic insights [2].

Synthetic Intermediate for Derivatization and Conjugate Development

The reactive aldehyde moiety of 4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde allows for straightforward conjugation with amine‑containing biomolecules (e.g., proteins, antibodies, or amine‑functionalized nanoparticles) via Schiff base formation or reductive amination. This makes the compound a valuable building block for creating targeted delivery systems or activity‑based probes for ALDH3A1 imaging and quantification [1].

Benchmarking in High‑Throughput Screening Assays for ALDH3A1 Modulators

With well‑characterized inhibitory parameters (IC50 values against ALDH3A1, ALDH2, ALDH1A1, and MAO‑B) sourced from validated binding databases [1], this compound can serve as a reliable positive control or reference standard in high‑throughput screens aimed at identifying novel ALDH3A1 modulators. Its distinct selectivity profile helps define assay specificity and validate hit‑to‑lead progression criteria [2].

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